molecular formula C20H20N2O2 B7709260 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide

Cat. No. B7709260
M. Wt: 320.4 g/mol
InChI Key: KCKHCLXMDFJHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, also known as DQA, is a promising chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a potential candidate for various biomedical applications.

Mechanism of Action

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide exerts its pharmacological effects through the inhibition of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide also reduces the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in lab experiments is its ability to inhibit multiple targets simultaneously. This property makes it an attractive candidate for the development of multi-target drugs. However, one of the limitations of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide. One of the areas of interest is the development of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide-based multi-target drugs for the treatment of various diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in vivo. Additionally, the use of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide as a tool for studying the mechanisms of various diseases is also an area of future research.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, or N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, is a promising chemical compound with potential biomedical applications. Its unique chemical structure and properties make it an attractive candidate for the development of multi-target drugs. Further research is needed to fully understand the mechanisms of action and potential applications of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide involves the reaction of 2-hydroxy-3-((3,4-dimethylphenyl)amino)propyl)-3-quinolinecarboxylic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been extensively studied for its potential use in various biomedical applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-9-18(10-14(13)2)22(15(3)23)12-17-11-16-6-4-5-7-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKHCLXMDFJHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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